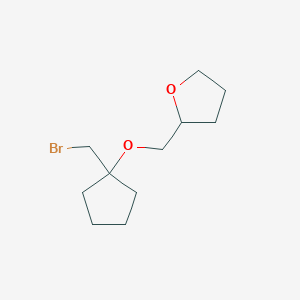
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2. It is a brominated derivative of tetrahydrofuran, featuring a cyclopentyl group and a bromomethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a cyclopentylmethyl derivative followed by a reaction with tetrahydrofuran. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
化学反応の分析
Types of Reactions
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium hydroxide (NaOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and alcohols.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)oxirane: Similar structure but with an oxirane ring instead of tetrahydrofuran.
2-(((1-(Chloromethyl)cyclopentyl)oxy)methyl)tetrahydrofuran: Chlorine substituent instead of bromine.
2-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydrofuran: Cyclohexyl group instead of cyclopentyl.
Uniqueness
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is unique due to its specific combination of a bromomethyl group and a cyclopentyl ring attached to a tetrahydrofuran moiety
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
2-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(5-1-2-6-11)14-8-10-4-3-7-13-10/h10H,1-9H2 |
InChIキー |
SVAPBECOJSIVHG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CBr)OCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



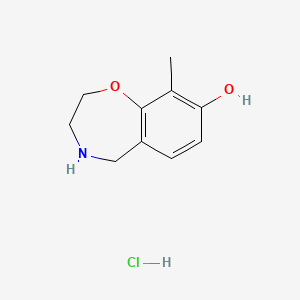
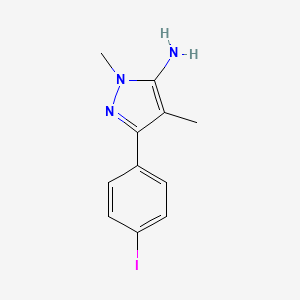


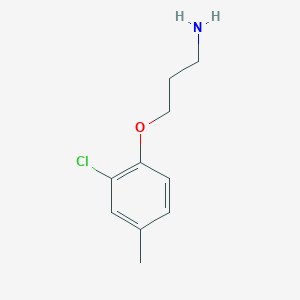
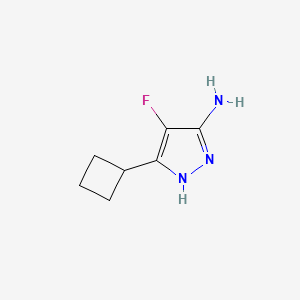
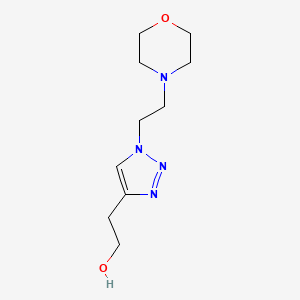

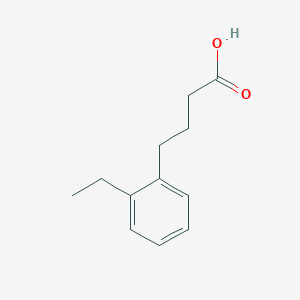
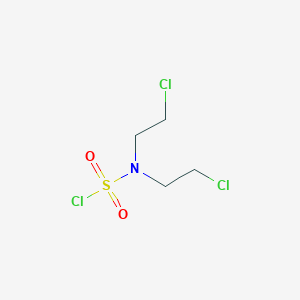
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
